molecular formula C17H17NOS B4442385 2-benzylsulfanyl-N-cyclopropylbenzamide

2-benzylsulfanyl-N-cyclopropylbenzamide

Cat. No.: B4442385
M. Wt: 283.4 g/mol
InChI Key: ZZQAMJCZAHSSBI-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-N-cyclopropylbenzamide is a benzamide derivative characterized by a benzylsulfanyl substituent at the 2-position of the benzamide core and an N-cyclopropylamide group. This compound’s structural uniqueness arises from the combination of a sulfur-containing benzyl group and a strained cyclopropane ring. The cyclopropyl group is known to impart electron-withdrawing effects and conformational rigidity, which may influence reactivity and intermolecular interactions compared to linear alkyl substituents.

Properties

IUPAC Name

2-benzylsulfanyl-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c19-17(18-14-10-11-14)15-8-4-5-9-16(15)20-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQAMJCZAHSSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylsulfanyl-N-cyclopropylbenzamide typically involves the reaction of benzyl mercaptan with N-cyclopropylbenzamide under specific conditions. One common method is a nucleophilic substitution reaction where benzyl mercaptan reacts with a suitable benzamide derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylsulfanyl-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or reduce other functional groups present in the molecule.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Benzylsulfanyl-N-cyclopropylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-cyclopropylbenzamide is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. The presence of the benzylsulfanyl group may play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The allylsulfamoyl analog (2-(N-allylsulfamoyl)-N-propylbenzamide) serves as a key comparator due to its shared benzamide backbone but divergent substituents:

  • Sulfur-containing groups: The target compound features a benzylsulfanyl (C₆H₅-CH₂-S-) group, while the allylsulfamoyl analog includes a sulfamoyl (SO₂-NH-) moiety. In contrast, the benzylsulfanyl group may increase lipophilicity, favoring membrane permeability.
  • Amide substituents : The cyclopropyl group in the target compound introduces ring strain and electron withdrawal, whereas the propyl group in the analog provides flexibility and electron-donating effects. DFT studies on the allylsulfamoyl analog revealed a HOMO-LUMO gap of ~4.5 eV (B3LYP/6-311G(d,p)), which could narrow in the target compound due to the cyclopropyl group’s electronic effects .

Table 1: Key Structural and Electronic Differences

Feature 2-Benzylsulfanyl-N-cyclopropylbenzamide 2-(N-allylsulfamoyl)-N-propylbenzamide
Sulfur group Benzylsulfanyl (thioether) Allylsulfamoyl (sulfonamide)
Amide substituent Cyclopropyl (strained ring) Propyl (linear alkyl)
H-bonding capacity Moderate (via amide NH) High (via sulfonamide NH/SO₂)
Predicted HOMO-LUMO ~4.0–4.3 eV (estimated) 4.5 eV (reported)
Intermolecular Interactions

Hirshfeld surface analysis of the allylsulfamoyl analog showed 12% contribution from H···O interactions, critical for crystal stability . In contrast, the benzylsulfanyl group in the target compound may prioritize C-H···π or van der Waals interactions due to reduced hydrogen-bonding capacity. This difference could lead to distinct solid-state packing behaviors and solubility profiles.

Thermodynamic and Kinetic Properties

DFT calculations for the allylsulfamoyl analog reported thermodynamic parameters (e.g., Gibbs free energy, enthalpy) consistent with stable sulfonamide conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzylsulfanyl-N-cyclopropylbenzamide
Reactant of Route 2
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2-benzylsulfanyl-N-cyclopropylbenzamide

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